molecular formula C16H14ClFOS B1327554 3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-37-5

3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327554
CAS No.: 898780-37-5
M. Wt: 308.8 g/mol
InChI Key: LCDQLIMDFSJZQP-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H12ClFOS. It is a member of the aryl ketone family and is characterized by the presence of chloro, fluoro, and thiomethyl substituents on the phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and 2-thiomethylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to specific targets, while the thiomethyl group contributes to its overall reactivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .

Comparison with Similar Compounds

3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQLIMDFSJZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644341
Record name 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-37-5
Record name 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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